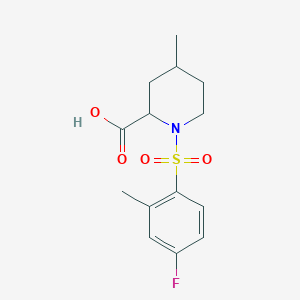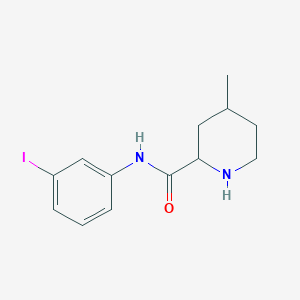![molecular formula C11H13ClN2O2 B6645401 3-[(2-chloroacetyl)amino]-N,4-dimethylbenzamide](/img/structure/B6645401.png)
3-[(2-chloroacetyl)amino]-N,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-chloroacetyl)amino]-N,4-dimethylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is also known by its chemical name, CDAB, and has been studied extensively for its mechanism of action and biochemical effects.
作用機序
The mechanism of action of CDAB involves its ability to inhibit the activity of certain enzymes and proteins in the body. Specifically, CDAB has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cellular function. By inhibiting HDACs, CDAB can alter gene expression and promote cell death in cancer cells.
Biochemical and Physiological Effects:
CDAB has been found to have a variety of biochemical and physiological effects in the body. Research has shown that CDAB can inhibit the growth of cancer cells, reduce inflammation, and promote cell death. Additionally, CDAB has been found to have antioxidant properties and can protect cells from oxidative stress.
実験室実験の利点と制限
CDAB has several advantages for lab experiments, including its ability to inhibit the activity of HDACs and promote cell death in cancer cells. However, CDAB also has some limitations, including its potential toxicity and lack of specificity for certain cell types.
将来の方向性
There are several future directions for research on CDAB, including further studies on its mechanism of action and potential therapeutic applications. Additionally, researchers may explore the use of CDAB in combination with other drugs or therapies to enhance its effectiveness. Finally, researchers may investigate the potential use of CDAB as a diagnostic tool for cancer and other diseases.
合成法
The synthesis of CDAB involves the reaction of 3-nitro-N,4-dimethylbenzamide with thionyl chloride, followed by the addition of 2-chloroacetyl chloride. The resulting product is then purified to obtain the final CDAB compound.
科学的研究の応用
CDAB has been studied for its potential use in treating various medical conditions, including cancer, inflammation, and autoimmune diseases. Research has shown that CDAB has anti-tumor properties and can inhibit the growth of cancer cells. Additionally, CDAB has been found to have anti-inflammatory effects and can reduce inflammation in the body.
特性
IUPAC Name |
3-[(2-chloroacetyl)amino]-N,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-7-3-4-8(11(16)13-2)5-9(7)14-10(15)6-12/h3-5H,6H2,1-2H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJYBNUUOUURMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(4-Methylpiperidine-2-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B6645319.png)


![2-Methyl-1-[methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propan-2-ol](/img/structure/B6645334.png)
![2-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid](/img/structure/B6645341.png)
![4-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid](/img/structure/B6645345.png)
![2-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid](/img/structure/B6645351.png)
![3-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propanoic acid](/img/structure/B6645353.png)

![2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B6645395.png)
![1-[4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one](/img/structure/B6645406.png)

![2-[(2-Chloro-5-fluorophenyl)sulfonyl-propylamino]acetic acid](/img/structure/B6645425.png)
